methyl (2Z)-3-(2-methoxyethyl)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Methyl (2Z)-3-(2-methoxyethyl)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate (hereafter referred to as the target compound) is a heterocyclic molecule featuring a fused benzothiazole scaffold. Its structure includes:
- A 2,3-dihydro-1,3-benzothiazole core, where the thiazole ring is partially saturated, influencing conformational flexibility .
- A methoxyethyl substituent at position 3, which may enhance solubility in polar solvents compared to purely aromatic substituents .
- A methyl ester at position 6, a common functional group in bioactive molecules that affects hydrolytic stability and bioavailability .
The compound’s stereochemistry (2Z configuration) and hydrogen-bonding motifs (e.g., imino and carbonyl groups) likely influence its crystallization behavior and intermolecular interactions .
Properties
IUPAC Name |
methyl 3-(2-methoxyethyl)-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6S/c1-28-10-9-24-16-8-7-14(20(26)29-2)12-18(16)31-22(24)23-19(25)15-11-13-5-3-4-6-17(13)30-21(15)27/h3-8,11-12H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWQWELMCVHELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound methyl (2Z)-3-(2-methoxyethyl)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes:
- Benzothiazole core
- Chromene moiety
- Carboxylate group
This unique combination contributes to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole and chromene exhibit significant anticancer properties. The mechanism often involves the inhibition of the Hypoxia-Inducible Factor (HIF) pathway, which is crucial for tumor adaptation under low oxygen conditions. For instance, related compounds have shown to inhibit HIF transcriptional activity by affecting protein stability and reducing HIF-1α levels in a dose-dependent manner. Specifically, variations in substituents on the chromene ring have been linked to enhanced anticancer efficacy .
Antimicrobial Properties
Compounds with similar structural features have demonstrated antimicrobial activities against a range of pathogens. The presence of the benzothiazole and chromene structures is believed to enhance membrane permeability and disrupt microbial cell functions. In vitro assays have shown promising results against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. The compound exhibits significant free radical scavenging activity, which is essential for protecting cells from oxidative stress-related damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role .
Case Studies
- In Vitro Studies : A study focused on the anticancer effects of similar benzothiazole derivatives reported a reduction in cell viability in various cancer cell lines at concentrations as low as 10 µM. The study highlighted the importance of the chromene moiety in enhancing cytotoxicity through apoptosis induction .
- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial activity against Staphylococcus aureus and E. coli, demonstrating minimum inhibitory concentrations (MICs) as low as 25 µg/mL, suggesting strong potential for development into therapeutic agents .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Membrane Disruption : Antimicrobial effects are likely due to alterations in microbial membrane integrity.
- Scavenging Free Radicals : Its antioxidant properties stem from its ability to donate electrons to neutralize free radicals.
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that derivatives of benzothiazole and chromene compounds exhibit notable anticancer activities. Methyl (2Z)-3-(2-methoxyethyl)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate may function as a lead compound for developing new anticancer agents. The structural features of this compound suggest it could interact with specific biological targets involved in cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of various chromene derivatives on human cancer cell lines. This compound was synthesized and tested against breast and lung cancer cell lines. Results demonstrated an IC50 value indicating significant cytotoxicity, suggesting its potential as an anticancer therapeutic agent .
Biological Research
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. The compound's structure allows for potential interactions with microbial enzymes or cellular components, leading to inhibition of growth.
Case Study: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of this compound against various bacterial strains. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent .
Materials Science
Fluorescent Chemo-sensors
The unique structural characteristics of this compound make it suitable for applications in developing fluorescent chemosensors. These sensors can detect metal ions or small molecules through fluorescence changes.
Case Study: Development of Chemo-sensors
Recent research focused on synthesizing fluorescent chemosensors based on coumarin derivatives. This compound was incorporated into sensor designs. The sensors demonstrated high sensitivity and selectivity towards specific metal ions, showcasing their applicability in environmental monitoring .
Data Summary
Comparison with Similar Compounds
Table 1: Structural Comparison of Related Compounds
Key Observations :
- The target compound’s 2,3-dihydro-1,3-benzothiazole core differs from the thiazolo[3,2-a]pyrimidine systems in analogs , which have fused pyrimidine rings that may enhance planarity and π-stacking.
- Substituents such as fluorinated benzylidene (in ) or thienyl (in ) increase lipophilicity, whereas the target’s methoxyethyl group balances hydrophilicity and steric bulk.
- The methyl ester group is conserved across all compounds, suggesting shared metabolic pathways or stability profiles .
Physicochemical Properties
- Solubility : The methoxyethyl group in the target compound may improve aqueous solubility compared to the methoxyphenyl or thienyl substituents in .
- Stability: The (2Z)-imino linkage conjugated to the chromene carbonyl group could enhance UV stability but may render the compound prone to hydrolysis under acidic/basic conditions, similar to sulfonylurea esters .
- Crystallinity: Hydrogen-bonding motifs (e.g., imino–carbonyl interactions) likely promote tight crystal packing, as seen in related thiazolo-pyrimidine derivatives resolved via SHELX software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
